N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H19BrN4O3S3 and its molecular weight is 539.48. The purity is usually 95%.
BenchChem offers high-quality N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential in Drug Metabolism and Pharmacokinetics Research
N-substituted benzamides and acetamides, similar in structure to the compound , have shown significant presence in the field of drug metabolism and pharmacokinetics research. In particular, compounds like U-47700 have garnered attention, leading to a range of structurally related compounds appearing on the illicit drugs market. Research emphasizes the importance of early detection in toxicological samples and the influence of stereochemistry on the potency of these compounds, highlighting the intricate balance between molecular structure and biological activity (Sharma et al., 2018).
Role in Synthesis of Biologically Active Phenothiazines
Recent advancements in medicinal chemistry have identified new phenothiazine derivatives with promising biological activities. These derivatives, bearing substituents like dialkylaminoalkyl, cycloaminoalkyl, and aminoalkyl, exhibit a wide array of pharmacological properties. The structure-activity relationship is attributed to interactions with biological systems through various mechanisms, including lipophilic penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).
Exploring Autophagy-Related Proteins as Drug Targets
Compounds structurally similar to the one have been identified as potent inhibitors in the field of autophagy-related proteins, which are increasingly being viewed as potential drug targets. The interaction and inhibition of protein-protein interactions, such as those between PfAtg8 and PfAtg3, are critical areas of study for novel antimalarial drug design. This research sheds light on the potential for these compounds to serve as foundational structures for future therapeutic agents (Usman et al., 2023).
Utility in Heterocyclic Chemistry and Drug Design
The compound's structure is closely related to quinazoline, a significant heterocyclic compound with extensive use in drug design due to its biological activity spectrum. Quinazoline derivatives are crucial in developing novel medicinal agents, and their biological activities have been a significant focus of recent research. This underlines the importance of such structures in the synthesis of new compounds with potential medicinal properties (Tiwary et al., 2016).
properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3S3/c21-16-7-3-14(4-8-16)13-29-20-24-23-19(30-20)22-18(26)15-5-9-17(10-6-15)31(27,28)25-11-1-2-12-25/h3-10H,1-2,11-13H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSDNAAVBFOOKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.